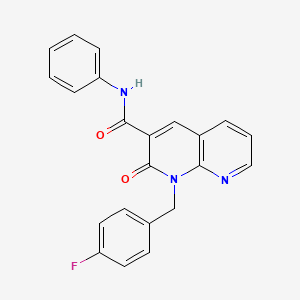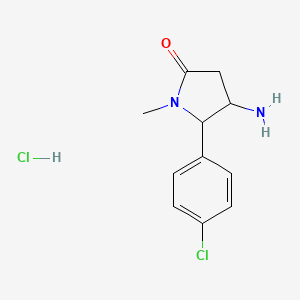
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV-1 Inhibition
- Inhibition of HIV-1 Attachment : Derivatives of this compound, particularly those with modifications on the piperazine ring, have been identified as potent inhibitors of HIV-1 attachment. They interfere with the interaction of viral gp120 with the host cell receptor CD4, which is a critical step in the HIV infection process (Wang et al., 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some synthesized compounds demonstrated excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Luminescent Properties
- Photo-induced Electron Transfer : Piperazine substituted naphthalimide model compounds, related to the compound , have been studied for their luminescent properties. These studies provide insights into the fluorescence quantum yields and the potential application in pH probes and fluorescence quenching mechanisms (Gan, Chen, Chang, & Tian, 2003).
Antiasthmatic Activity
- Development of Antiasthmatic Agents : Derivatives of this compound were synthesized and screened for vasodilator activity, which is a critical component in the development of antiasthmatic agents. The compounds showed significant activity, indicating their potential in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Anticancer Activity
- Evaluation for Anticancer Activity : Compounds derived from piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, closely related to the compound , have been synthesized and evaluated for their anticancer activity. Some showed good anticancer activity against various cancer cell lines, indicating their potential in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Serotonin Antagonist Activity
- Serotonin Antagonists : Derivatives of 3-(4-fluorophenyl)-1H-indoles, including those with piperazinyl substitution, have been synthesized and studied for their potential as serotonin 5-HT2 antagonists, which is relevant in various neurological and psychiatric conditions (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Propriétés
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-20(18-5-3-4-6-19(18)24(15)2)21(27)22(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAHBGBRPWECEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)


![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)


![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)


